cloretos aromáticos

Aryl chlorides, also known as substituted phenyl chlorides, are a class of organic compounds characterized by the presence of one or more chlorine atoms directly attached to an aromatic ring. These compounds play a pivotal role in various synthetic procedures due to their reactivity and versatility. Aryl chlorides can be prepared through halogenation of aromatic compounds using chlorine gas under appropriate conditions such as UV light or iron chloride catalysts.

The primary application of aryl chlorides lies in organic synthesis, where they serve as precursors for the formation of a wide range of functionalized aromatic derivatives via substitution reactions. They are also utilized in the preparation of various pharmaceutical intermediates and agrochemicals due to their ease of transformation into more complex molecules through further synthetic steps.

Safety considerations are paramount when handling aryl chlorides, given their reactive nature. Proper protective measures should be taken to prevent accidental exposure or inhalation, as chlorine is highly toxic. Furthermore, the disposal of aryl chloride-containing waste products must comply with environmental regulations to mitigate potential ecological impacts.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

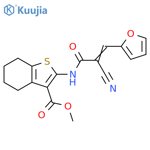

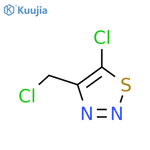

|

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole | 88127-85-9 | C3H2Cl2N2S |

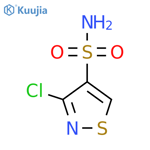

|

3-chloro-1,2-thiazole-4-sulfonamide | 89502-16-9 | C3H3ClN2O2S2 |

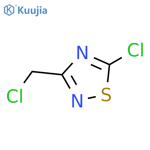

|

5-chloro-3-(chloromethyl)-1,2,4-thiadiazole | 74461-64-6 | C3H2Cl2N2S |

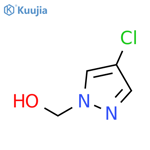

|

(4-chloro-1H-pyrazol-1-yl)methanol | 80199-86-6 | C4H5ClN2O |

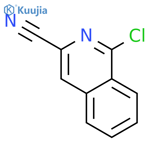

|

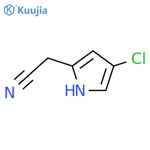

1H-Pyrrole-2-acetonitrile, 4-chloro- | 62380-71-6 | C6H5ClN2 |

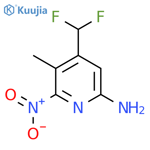

|

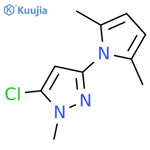

1H-Pyrazole, 5-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl- | 89088-52-8 | C10H12ClN3 |

|

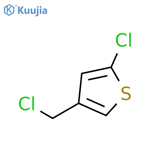

2-chloro-4-(chloromethyl)thiophene | 73919-91-2 | C5H4Cl2S |

|

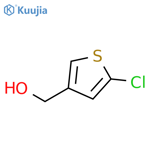

(5-Chlorothiophen-3-yl)methanol | 73919-87-6 | C5H5ClOS |

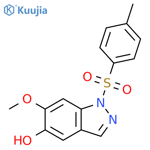

|

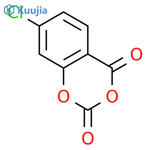

4H-1,3-Benzodioxin-2,4-dione, 7-chloro- | 827325-61-1 | C8H3ClO4 |

|

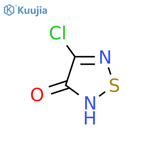

4-chloro-1,2,5-thiadiazol-3-ol | 88905-76-4 | C2HClN2OS |

Literatura Relacionada

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

Fornecedores recomendados

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados